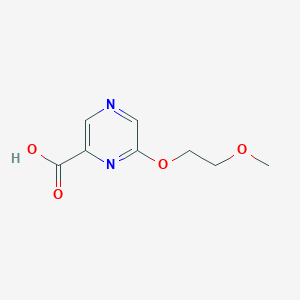

6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is used in various research and industrial applications .

Molecular Structure Analysis

The molecular structure of “6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring with a carboxylic acid group and a 2-methoxyethoxy group attached . The molecular weight is 198.18 .Physical And Chemical Properties Analysis

“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” is a solid at room temperature . The compound has a molecular weight of 198.18 .Scientific Research Applications

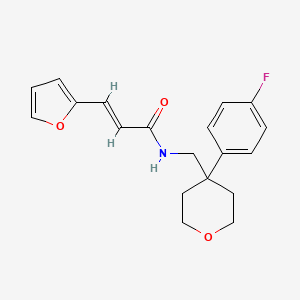

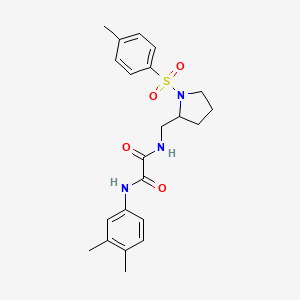

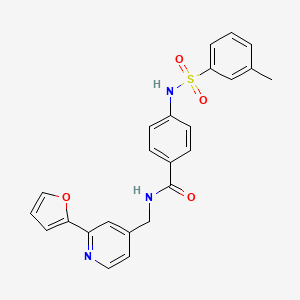

Synthesis of Substituted Amides

The compound can be used in the synthesis of substituted amides of pyrazine-2-carboxylic acids . These amides have been tested for their in vitro antimycobacterial, antifungal, and photosynthesis-inhibiting activities .

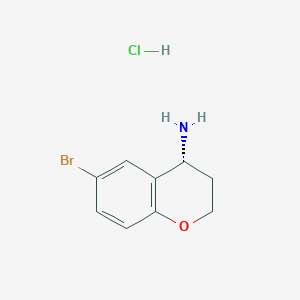

Antimycobacterial Activity

The amides of pyrazine-2-carboxylic acids, which can be synthesized using “6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid”, have shown significant antimycobacterial activity . For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mycobacterium tuberculosis .

Antifungal Evaluation

The amides of pyrazine-2-carboxylic acids have also been evaluated for their antifungal effects . However, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only a poor in vitro antifungal effect .

Photosynthesis Inhibition

The amides of pyrazine-2-carboxylic acids have been found to inhibit photosynthesis . The most active inhibitor of oxygen evolution rate in spinach chloroplasts was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid .

Detection of Pyrazinamide Resistance

“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” could potentially be used in the detection of pyrazinamide resistance in Mycobacterium tuberculosis . The detection of pyrazinoic acid, the metabolite produced by the deamidation of pyrazinamide, is a good predictor for pyrazinamide resistance .

properties

IUPAC Name |

6-(2-methoxyethoxy)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWTQHCHVYORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)

![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)

![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)

![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)

![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)

![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)

![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)